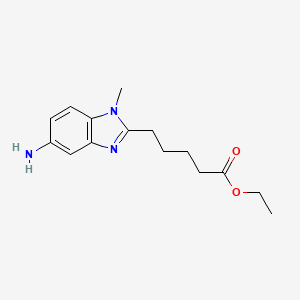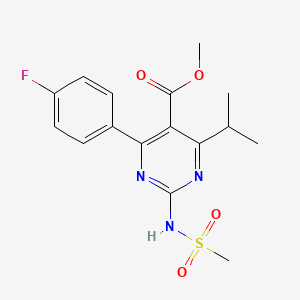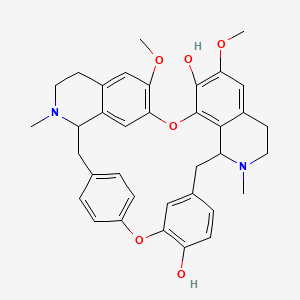
1,2-Dihexanoyl-d22-sn-glycero-3-phosphocholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dihexanoyl-d22-sn-glycero-3-phosphocholine is a synthetic phospholipid containing deuterated fatty acids. It is a zwitterionic glycerophospholipid, which means it has both positive and negative charges. This compound is often used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dihexanoyl-d22-sn-glycero-3-phosphocholine is synthesized by esterifying glycerol with hexanoic acid at the sn-1 and sn-2 positions. The deuterium atoms are introduced by using deuterated hexanoic acid. The reaction typically involves the use of catalysts and specific reaction conditions to ensure the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound involves large-scale esterification processes. The reaction conditions are optimized to achieve high yields and purity. The product is then purified using techniques such as chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
1,2-Dihexanoyl-d22-sn-glycero-3-phosphocholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1,2-Dihexanoyl-d22-sn-glycero-3-phosphocholine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study lipid behavior and interactions.
Biology: Employed in the study of cell membranes and lipid-protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a component in liposomal formulations.
Industry: Utilized in the production of specialized lipid-based products .
Mechanism of Action
The mechanism of action of 1,2-Dihexanoyl-d22-sn-glycero-3-phosphocholine involves its interaction with cell membranes. The compound integrates into the lipid bilayer, affecting membrane fluidity and permeability. It can also act as a ligand for specific receptors, such as nicotinic acetylcholine receptors, mediating various cellular responses .
Comparison with Similar Compounds
Similar Compounds
1,2-Dimyristoyl-sn-glycero-3-phosphocholine (DMPC): A longer-chain phospholipid used in similar applications.
1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC): Another phospholipid with longer fatty acid chains.
1,2-Dioleoyl-sn-glycero-3-phosphocholine (DOPC): A phospholipid with unsaturated fatty acid chains .
Uniqueness
1,2-Dihexanoyl-d22-sn-glycero-3-phosphocholine is unique due to its deuterated fatty acids, which make it particularly useful in nuclear magnetic resonance (NMR) studies. The shorter chain length also provides distinct properties compared to longer-chain phospholipids, making it valuable for specific research applications .
Properties
Molecular Formula |
C20H40NO8P |
|---|---|
Molecular Weight |
475.6 g/mol |
IUPAC Name |
[(2R)-2,3-bis(2,2,3,3,4,4,5,5,6,6,6-undecadeuteriohexanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C20H40NO8P/c1-6-8-10-12-19(22)26-16-18(29-20(23)13-11-9-7-2)17-28-30(24,25)27-15-14-21(3,4)5/h18H,6-17H2,1-5H3/t18-/m1/s1/i1D3,2D3,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2 |
InChI Key |
DVZARZBAWHITHR-BGBVYDDGSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] |
Canonical SMILES |
CCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















